![molecular formula C24H16ClN3O2 B2754441 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902597-88-0](/img/structure/B2754441.png)
5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H16ClN3O2 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The scientific interest in derivatives of quinoline, such as 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, primarily lies in their synthesis and structural characterization for potential industrial and pharmaceutical applications. For instance, research has focused on the synthesis of novel isoxazolequinoxaline derivatives due to their predicted anticancer activity. These compounds are synthesized through reactions involving chloroform and sodium hypochlorite, with the structures confirmed via NMR, LC-MS spectra, and single crystal X-ray diffraction techniques. Such detailed structural analysis, including DFT calculations and Hirshfeld surface studies, helps in understanding molecular interactions and stability, which are crucial for pharmaceutical applications (Abad et al., 2021).
Antimicrobial and Antifungal Properties
Quinoline derivatives have also been explored for their antimicrobial and antifungal properties. A study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which exhibited significant antibacterial and antifungal activity. This activity was measured against common pathogens such as E. coli, P. aeruginosa, S. aureus, and C. albicans, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activity
Quinoline derivatives are under investigation for their potential anticancer activities. The synthesis of triazolo[1,5-c]quinazolin-5(6H)-ones, related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which have a high affinity for the benzodiazepine receptor, showcased potent BZ antagonists' properties in rat models. These findings indicate the therapeutic potential of quinoline derivatives as anticancer agents, opening new avenues for the development of novel treatments (Francis et al., 1991).
Photovoltaic and Electrical Properties
Further research has delved into the photovoltaic and electrical properties of quinoline derivatives. Studies on 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. These compounds exhibit rectification behavior and photovoltaic properties, with certain derivatives improving diode parameters. This suggests their applicability in developing photodiodes and possibly in other electronic devices, highlighting the versatility of quinoline derivatives in both biological and material science domains (Zeyada et al., 2016).
特性
IUPAC Name |
8-[(4-chlorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-17-8-6-15(7-9-17)12-28-13-19-23(16-4-2-1-3-5-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWIOJOFEXFEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)
![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)
![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2754362.png)
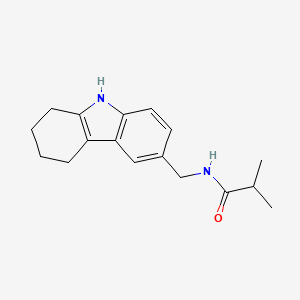
![N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B2754366.png)
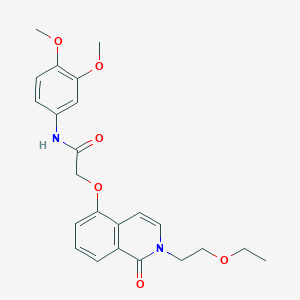
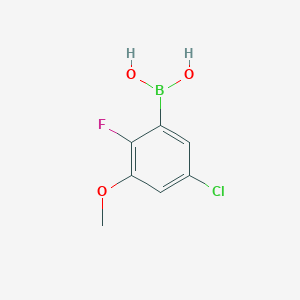
![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)
![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)
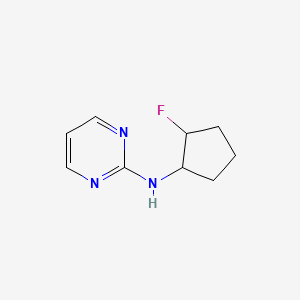
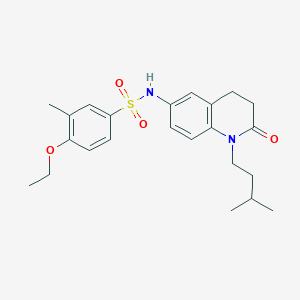
![Methyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholine-3-carboxylate](/img/structure/B2754374.png)
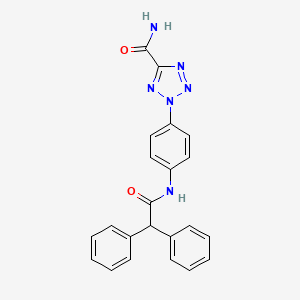
![4-fluoro-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2754381.png)
